Prazosin, chemically known as 1-(4-amino-6,7-dimethoxyquinazolin-2-yl)-4-(2-furoyl)piperazine [], is a synthetic compound classified as a quinazoline derivative []. Within scientific research, prazosin is primarily recognized for its highly selective antagonistic activity towards α1-adrenoceptors []. This selectivity makes it a valuable tool for investigating the roles and mechanisms of α1-adrenoceptors in various physiological and pathological processes [].
Future Directions
Therapeutic Applications Beyond Hypertension: While prazosin is currently approved for treating hypertension, its potential therapeutic benefits in other conditions, such as heart failure, post-traumatic stress disorder, and even alcohol use disorder, warrant further investigation [, , ].
Related Compounds
Phenylephrine
Relevance: Phenylephrine is frequently mentioned alongside prazosin in studies investigating α1-adrenergic receptor activity. Researchers use phenylephrine to stimulate α1-adrenergic receptors, while prazosin acts as an antagonist, blocking those same receptors. This contrasting behavior allows researchers to study the function and pharmacology of α1-adrenergic receptors in various tissues. For example, one study used phenylephrine to induce contractions in rat gastric fundus preparations and then investigated the ability of prazosin to antagonize these contractions .
Yohimbine
Relevance: Yohimbine serves as a pharmacological tool in studies alongside prazosin to differentiate between α1- and α2-adrenergic receptor activities. This differentiation is crucial because while prazosin selectively blocks α1-adrenergic receptors, yohimbine specifically antagonizes α2-adrenergic receptors. Researchers can determine the subtype of α-adrenergic receptors involved in a particular physiological response by observing the effects of both drugs . For example, one study found that yohimbine, but not prazosin, effectively blocked the effects of clonidine in the locus coeruleus, suggesting that the effects of clonidine in this brain region are mediated by α2-adrenergic receptors .
Clonidine
Relevance: Studies often compare clonidine with prazosin to understand the distinct roles of α1- and α2-adrenergic receptors in blood pressure regulation. This comparison is particularly relevant because clonidine lowers blood pressure by acting centrally to reduce sympathetic outflow, whereas prazosin acts peripherally to dilate blood vessels . Additionally, clonidine and prazosin have been used together in some studies to investigate potential synergistic effects on blood pressure .
Relevance: Researchers utilize WB4101 alongside prazosin to investigate the potential subtypes of α1-adrenergic receptors. Although both compounds antagonize α1-adrenergic receptors, WB4101 exhibits different affinities for the proposed α1-adrenoceptor subtypes compared to prazosin. For instance, studies have shown that WB4101 has a higher affinity for a specific subtype of α1-adrenergic receptors found in the rat cerebral cortex, whereas prazosin displays a more general affinity across several subtypes . This selective binding behavior helps to characterize and differentiate between these receptor subtypes, contributing to a more nuanced understanding of α1-adrenergic receptor pharmacology.
Phentolamine
Relevance: Phentolamine acts as a comparator to prazosin in studies to understand the effects of selective versus non-selective α-adrenergic receptor blockade. Prazosin, known for its higher selectivity towards α1-adrenoceptors, displays distinct pharmacological effects compared to the broader action of phentolamine . This difference in selectivity is critical in dissecting the individual roles of α1- and α2-adrenergic receptor subtypes in various physiological processes.
(–)-Noradrenaline
Relevance: (–)-Noradrenaline is often used in research alongside prazosin to investigate α1-adrenergic receptor-mediated responses. As prazosin selectively blocks α1-adrenergic receptors, researchers can differentiate between the effects of (–)-noradrenaline that are specifically mediated through α1-adrenergic receptors and those mediated by other receptor types, such as α2-adrenergic or β-adrenergic receptors .
Oxymetazoline
Relevance: Oxymetazoline serves as a comparative tool in studies with prazosin to explore the contrasting effects of α1- and α2-adrenergic receptor modulation . For instance, prazosin's efficacy in treating conditions like benign prostatic hyperplasia, primarily attributed to its α1-adrenergic receptor blocking action, is compared to oxymetazoline's effects on similar conditions. Additionally, research has explored the use of oxymetazoline in conjunction with prazosin to manage conditions like rhinitis, investigating potential synergistic or antagonistic effects arising from their distinct receptor activities.
Indoramin
Relevance: Indoramin and prazosin are often compared in studies investigating the treatment of hypertension and benign prostatic hyperplasia. While both compounds are α1-adrenergic receptor antagonists, indoramin exhibits a different pharmacological profile compared to prazosin due to its membrane-stabilizing effects . Notably, indoramin has a slower onset of action and may be less likely to cause reflex tachycardia compared to prazosin. These differences highlight the potential advantages and disadvantages of each drug in different clinical settings.
Phenoxybenzamine
Relevance: Phenoxybenzamine acts as a comparator to prazosin in studies to understand the effects of reversible versus irreversible alpha-adrenergic receptor blockade. Prazosin's reversible binding to α1-adrenoceptors leads to a shorter duration of action and potentially fewer side effects compared to phenoxybenzamine, which binds irreversibly . These differences highlight the distinct pharmacological profiles and clinical implications of these drugs, influencing their applications in various therapeutic areas.
(–)-α-Methylnoradrenaline
Cirazoline
Relevance: Cirazoline is used in research to study α-adrenergic receptor pharmacology and investigate the potential role of α2-adrenergic receptors and imidazoline receptors in various physiological processes. In some studies, cirazoline has been compared to prazosin to differentiate between α1- and α2-adrenergic receptor-mediated effects .
Tiodazosin
[3H]‐Dihydroergocryptine
Relevance: [3H]‐Dihydroergocryptine is used as a tool in studies to characterize the binding properties of prazosin and other α1-adrenergic receptor antagonists . By comparing the binding affinities and displacement patterns of [3H]‐dihydroergocryptine in the presence of prazosin, researchers can assess the selectivity and potency of prazosin for α1-adrenergic receptors.
[125I]Iodoarylazidoprazosin ([125I]Prazosin)
Relevance: [125I]Iodoarylazidoprazosin is a valuable research tool used in autoradiography and radioligand binding assays to study the distribution, density, and pharmacological properties of α1-adrenergic receptors in tissues . The use of [125I]Prazosin has significantly contributed to our understanding of the role of α1-adrenergic receptors in various physiological processes and disease states.
[3H]-YM-617 (tamsulosin)
Relevance: [3H]-YM-617 is used in radioligand binding studies to investigate the binding characteristics and selectivity of alpha1-adrenergic antagonists, including prazosin. By comparing the displacement of [3H]-YM-617 by prazosin and other antagonists, researchers can assess their relative affinities for α1A-adrenoceptors, providing valuable information about their potential effectiveness in treating BPH.
Synthesis Analysis
The synthesis of prazosin has been explored through various methods, with significant advancements in recent years. One notable method involves a ten-step reaction sequence starting from isovanillin and vanillin, producing both the 6-O-demethyl and 7-O-demethyl analogues of prazosin. These derivatives have been identified as major metabolites in animal studies, contributing to the antihypertensive effects of prazosin.
Another practical synthesis approach involves the reaction of 3,4-dimethoxy-6-amino-benzonitrile with thiophosgene in a two-phase system, yielding high-purity prazosin hydrochloride. Recent studies have also demonstrated the use of nucleophilic aromatic substitution and amide-bond-forming condensation reactions to create a library of prazosin analogues, showcasing the versatility in its synthesis.
Chemical Reactions Analysis
Prazosin undergoes various chemical reactions that can modify its structure and activity. Notably, it can be metabolized into several metabolites through oxidative pathways, primarily in the liver. Key metabolites include the 6-O-demethyl and 7-O-demethyl derivatives, which retain some antihypertensive activity but are less potent than prazosin itself.
The synthesis reactions often involve nucleophilic substitutions and condensation reactions, which are critical for creating analogues with varying biological activities. For instance, the formation of amide bonds during synthesis is essential for developing derivatives with enhanced receptor selectivity or additional therapeutic properties.
Mechanism of Action
Prazosin primarily exerts its effects through selective blockade of alpha-1 adrenergic receptors located on vascular smooth muscle cells. This blockade leads to vasodilation and a subsequent decrease in peripheral vascular resistance, resulting in lowered blood pressure. Unlike older alpha blockers, prazosin does not significantly activate pre-synaptic receptors that would trigger compensatory sympathetic responses, making it a more favorable option for managing hypertension.
Research has also indicated that prazosin may influence other signaling pathways beyond simple receptor antagonism. For example, it has been shown to interfere with tumor growth by inhibiting angiogenesis and promoting apoptosis in certain cancer cell lines.
Physical and Chemical Properties Analysis
Prazosin is characterized by several physical and chemical properties:
Appearance: White to off-white crystalline powder.
Solubility: Soluble in water and organic solvents such as ethanol.
Melting Point: Approximately 188°C.
pH: Typically formulated as a hydrochloride salt with a pH range of 4 to 6 when dissolved in water.
These properties are crucial for formulating prazosin into effective dosage forms for clinical use.
Applications
Furthermore, ongoing research into prazosin derivatives aims to enhance its efficacy against various cancers by targeting specific signaling pathways involved in tumor growth and metastasis. This expanding scope of applications highlights prazosin's versatility as both an antihypertensive agent and a potential therapeutic candidate in oncology.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Prazosin hydrochloride is a hydrochloride. It contains a prazosin. See also: Prazosin Hydrochloride (preferred); Prazosin (has active moiety); Polythiazide; prazosin hydrochloride (component of).
Ziprasidone Hydrochloride is the hydrochloride salt form of ziprasidone, a benzothiazolylpiperazine derivative and an atypical antipsychotic agent with an antischizophrenic property. Ziprasidone hydrochloride functions as an antagonist at the dopamine D2 and serotonin 5-HT2A and 5-HT1D receptors, and as an agonist at the 5-HT1A receptor. Ziprasidone hydrochloride also inhibits synaptic reuptake of serotonin and norepinephrine. The mechanism of action by which ziprasidone hydrochloride exerts its antischizophrenic effect is unknown but is potentially mediated through a combination of dopamine D2 and serotonin 5-HT2 antagonism. This agent also has antagonistic activity against histamine H1 and alpha-1-adrenergic receptors. See also: Ziprasidone (has active moiety).
Vigabatrin Hcl(γ-Vinyl-GABA; Sabril) is a structural analog of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) that irreversibly inhibits the catabolism of GABA by GABA transaminase.IC50 value:Target: GABA transaminaseClinical studies have shown that vigabatrin is superior to placebo in decreasing the frequency of infantile spasms. In tuberous sclerosis, vigabatrin may be considered the first-line treatment for IS. The mode of action is increasing concentrations of the inhibitory neurotransmitter GABA in the brain.A significant increase in seizure threshold was observed following systemic (i.p.) administration of high (600 or 1200 mg/kg) doses of vigabatrin. Bilateral microinjection of vigabatrin (10 μg) into either the anterior or posterior SNr also increased seizure threshold, but less markedly than systemic treatment.
PI-1840 is a potent and selective inhibitor for chymotrypsin-like (CT-L) (IC50 value = 27 ± 0.14 nM) over trypsin-like and peptidylglutamyl peptide hydrolyzing (IC50 values >100 μM) activities of the proteasome.IC50 value: 27 nM(CT-L activities of the proteasome) [1]Target: CT-L inhibitorin vitro: PI-1840 is over 100-fold more selective for the constitutive proteasome over the immunoproteasome. Mass spectrometry and dialysis studies demonstrate that PI-1840 is a noncovalent and rapidly reversible CT-L inhibitor. In intact cancer cells, PI-1840 inhibits CT-L activity, induces the accumulation of proteasome substrates p27, Bax, and IκB-α, inhibits survival pathways and viability, and induces apoptosis. Furthermore, PI-1840 sensitizes human cancer cells to the mdm2/p53 disruptor, nutlin, and to the pan-Bcl-2 antagonist BH3-M6 [1].in vivo: PI-1840 but not bortezomib suppresses the growth in nude mice of human breast tumor xenografts [1].
Oliceridine is a DEA Schedule II controlled substance. Substances in the DEA Schedule II have a high potential for abuse which may lead to severe psychological or physical dependence. It is a Opiates substance. Severe acute pain occurs through nociceptive signalling involving both ascending and descending spinal pathways, in which nerve conductance is mediated in part by the action of opioid receptors. Opioid receptors are seven-transmembrane G-protein-coupled receptors (GPCRs), of which the μ-opioid receptor subtype is predominantly targeted by and is responsible for the effects of opioid agonists. However, due to the ability of some opioid agonists to bind to other targets, as well as activation of additional downstream pathways from opioid receptors such as those involving β-arrestin, the beneficial analgesic effects of opioids are coupled with severe adverse effects such as constipation and respiratory depression. Oliceridine (formerly known as TRV130) is a "biased agonist" at the μ-opioid receptor by preferentially activating the G-protein pathway with minimal receptor phosphorylation and recruitment of β-arrestin. By acting as a biased agonist, oliceridine provides comparable analgesia compared with traditional opioids such as [morphine] at a comparable or decreased risk of opioid-related adverse effects such as constipation and respiratory depression. Oliceridine was first reported in 2013, but was initially not approved by the FDA due to concerns raised by the Anesthetic and Analgesic Drug Products Advisory Committee. Oliceridine gained FDA approval on August 7, 2020, and is currently marketed by Trevena Inc as OLINVYK™.
TRV130 Racemate is the racemate form of TRV130, which a novel μ-opioid receptor (MOR) G protein-biased ligand.IC50 value:Target: MOR ligandin vitro: In cell-based assays, TRV130 elicits robust G protein signaling, with potency and efficacy similar to morphine, but with far less β-arrestin recruitment and receptor internalization [1].in vivo: In mice and rats, TRV130 is potently analgesic while causing less gastrointestinal dysfunction and respiratory suppression than morphine at equianalgesic doses [1]. Compared to morphine, TRV130 (3, 4.5mg) elicited higher peak analgesia (105, 116 seconds latency vs 75 seconds for morphine, P<.02), with faster onset and similar duration of action. More subjects doubled latency or achieved maximum latency (180 seconds) with TRV130 (3, 4.5mg) [2].
Acetylene-linker-Val-Cit-PABC-MMAE consists the ADCs linker (Acetylene-linker-Val-Cit-PABC) and potent tubulin inhibitor (MMAE), Acetylene-linker-Val-Cit-PABC-MMAE is an antibody drug conjugate.